Ethanol, 2,2'-(octylimino)bis- Ethanol, 2,2'-(octylimino)bis-
Brand Name: Vulcanchem
CAS No.: 15520-05-5
VCID: VC21022861
InChI: InChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3
SMILES: CCCCCCCCN(CCO)CCO
Molecular Formula: C12H27NO2
Molecular Weight: 217.35 g/mol

Ethanol, 2,2'-(octylimino)bis-

CAS No.: 15520-05-5

Cat. No.: VC21022861

Molecular Formula: C12H27NO2

Molecular Weight: 217.35 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2,2'-(octylimino)bis- - 15520-05-5

Specification

CAS No. 15520-05-5
Molecular Formula C12H27NO2
Molecular Weight 217.35 g/mol
IUPAC Name 2-[2-hydroxyethyl(octyl)amino]ethanol
Standard InChI InChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3
Standard InChI Key QZQNMMLYACBCMJ-UHFFFAOYSA-N
SMILES CCCCCCCCN(CCO)CCO
Canonical SMILES CCCCCCCCN(CCO)CCO

Introduction

Chemical Identity and Nomenclature

Ethanol, 2,2'-(octylimino)bis- is identified by the CAS Registry Number 15520-05-5 and European Community (EC) Number 239-555-0 . The compound is known by several synonyms in scientific literature and industry, reflecting its chemical structure and functional properties.

Basic Identifiers

ParameterValue
CAS Number15520-05-5
Molecular FormulaC₁₂H₂₇NO₂
Molecular Weight217.35 g/mol
EINECS239-555-0
HS Code2922199090

Structural Characteristics

Molecular Structure

The compound features a central nitrogen atom bonded to an octyl chain and two ethanol groups. This structure confers its distinctive amphiphilic properties, with the octyl chain providing hydrophobicity and the ethanol groups contributing hydrophilicity. The structure can be represented by various notations:

Notation TypeRepresentation
InChIInChI=1S/C12H27NO2/c1-2-3-4-5-6-7-8-13(9-11-14)10-12-15/h14-15H,2-12H2,1H3
InChI KeyQZQNMMLYACBCMJ-UHFFFAOYSA-N
SMILESOCCN(CCO)CCCCCCCC
Canonical SMILESOCCN(CCO)CCCCCCCC

Structural Features

The presence of the octyl chain provides significant hydrophobic character, while the two hydroxyl groups enable hydrogen bonding and enhance solubility in polar solvents. The tertiary amine functional group serves as both a potential hydrogen bond acceptor and a site for coordination with metals and other electrophilic species .

Physical and Chemical Properties

Ethanol, 2,2'-(octylimino)bis- exhibits a specific set of physicochemical properties that influence its behavior in various applications and environmental contexts.

Physical Properties

PropertyValueReference
Physical StateLiquid at room temperature
Density0.949 g/cm³ (predicted)
Boiling Point170-180°C (at 4 Torr); 342.4°C (at 760 mmHg)
Flash Point150.5°C
Vapor Pressure0.008 Pa at 20°C; 4.9 × 10⁻⁶ mmHg at 25°C
Refractive Index1.474
LogP2.82 at 20°C
Water Solubility1.4 g/L at 20°C
pKa14.41 ± 0.10 (predicted)
Storage Temperature2-8°C (recommended)

Chemical Reactivity

The chemical reactivity of Ethanol, 2,2'-(octylimino)bis- is primarily determined by its functional groups:

  • The hydroxyl groups can participate in esterification reactions, forming esters when reacted with carboxylic acids or acyl halides.

  • The tertiary amine nitrogen can undergo quaternization reactions with alkyl halides to form quaternary ammonium salts.

  • The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions through its nitrogen and oxygen atoms .

Synthesis and Manufacturing

The synthesis of Ethanol, 2,2'-(octylimino)bis- typically involves nucleophilic substitution reactions between octylamine and ethylene oxide or similar precursors.

Common Synthetic Routes

The predominant industrial method involves the reaction of octylamine with ethylene oxide in controlled conditions:

  • Nucleophilic addition of ethylene oxide to octylamine

  • Careful control of stoichiometry (2:1 ethylene oxide to octylamine ratio) to prevent over-alkylation

  • Temperature control (typically 50-80°C) and inert atmosphere to minimize side reactions

  • Purification through distillation or recrystallization techniques

Industrial Applications

Ethanol, 2,2'-(octylimino)bis- finds applications across multiple industries due to its unique amphiphilic properties.

Primary Industrial Uses

IndustryApplicationFunction
LubricantsPetroleum lubricating oils and greasesAdditive for improved performance
SurfactantsVarious formulationsEmulsifier and wetting agent
Corrosion InhibitionMetal treatmentProtective coating formation
Personal CareCosmetic formulationsEmulsifying agent
TextilesProcessing aidsWetting and softening agent
Wood TreatmentPreservation formulationsBiocidal component

Specialized Applications

The compound has demonstrated utility in specialized applications:

  • As a component in biocidal formulations, leveraging its ability to disrupt microbial membranes

  • In paint and coating formulations, providing improved wetting and adhesion properties

  • In metalworking fluids, offering both lubrication and corrosion protection properties

Toxicological Profile

The toxicological assessment of Ethanol, 2,2'-(octylimino)bis- reveals important safety considerations for handling and application.

Acute Toxicity

Test TypeSpeciesResultClassification
Oral LD₅₀Rat (female)1,157 mg/kg bwHarmful if swallowed
Dermal LD₅₀Rat> 2,000 mg/kg bwLow acute toxicity
Inhalation LC₅₀-22 mg/LHarmful to fish

Irritation and Sensitization

Test TypeResultClassification
Skin irritationIrritant (reversible within 7 days)Skin irritant
Eye irritationSeverely irritating (effects not reversible within 7 days)Severe eye irritant
Skin sensitizationNon-sensitizing in guinea pig maximization testNon-sensitizer

Repeated Dose Toxicity

In a 28-day oral toxicity study in rats, a No Observed Adverse Effect Level (NOAEL) was established at 500 mg/kg bw/day, indicating no adverse systemic toxicity at all tested doses .

Genotoxicity and Mutagenicity

Based on the weight of evidence from these studies, Ethanol, 2,2'-(octylimino)bis- is considered non-mutagenic and non-genotoxic .

Reproductive and Developmental Toxicity

In a reproductive/developmental toxicity screening test in rats with dosing up to 54 days, the NOAEL for both systemic toxicity and reproductive/developmental toxicity was established as > 320 mg/kg bw/day, indicating no toxicologically relevant adverse effects at all dose levels tested .

Environmental Hazard Assessment

Ecotoxicological Profile

Test OrganismEndpointResultClassification
FishLC₅₀22 mg/LHarmful to fish
DaphniaEC₅₀19.1 mg/LHarmful to aquatic invertebrates
AlgaeErC₅₀1.35 mg/LToxic to algal growth
AlgaeNOEC0.253 mg/LToxic to algal growth
BacteriaIC₅₀328 mg/LNot harmful to bacterial respiration

Environmental Fate

  • Acute Category 2: Toxic to aquatic life

  • Chronic Category 3: Harmful to aquatic life with long-lasting effects

Hazard StatementClassificationSymbol
H302Harmful if swallowed [Warning Acute toxicity, oral]Warning

Comparative Analysis with Related Compounds

Structural Comparisons

Ethanol, 2,2'-(octylimino)bis- (CAS: 15520-05-5) can be compared with structurally related compounds:

CompoundCAS NumberKey Structural DifferenceFunctional Impact
Ethanol, 2,2'-(butylimino)bis-102-79-4Shorter alkyl chain (butyl vs. octyl)Increased water solubility, reduced surface activity
2,2′-[(Octylimino)bis(2,1-ethanediyloxy)]bis[ethanol]68003-29-2Additional ethanediyloxy groupsEnhanced hydrophilicity, different surfactant properties
EthanolamineVariousSimple amine; lacks hydrophobic propertiesMore hydrophilic, different application profile
OctylamineVariousLacks hydroxyl groupsMore hydrophobic, limited solubility in water

Current Research and Future Perspectives

While specific current research on Ethanol, 2,2'-(octylimino)bis- is limited in the provided sources, its structural and functional characteristics suggest several promising areas for future investigation:

  • Development of environmentally friendly surfactant formulations with reduced aquatic toxicity

  • Exploration of its potential as a more sustainable alternative to traditional corrosion inhibitors

  • Investigation of its application in novel drug delivery systems, leveraging its amphiphilic nature

  • Study of its coordination chemistry for potential catalytic applications

  • Optimization of synthetic routes to improve yield and reduce environmental impact

The unique combination of hydrophilic and hydrophobic properties positions this compound as an interesting candidate for continued research in various fields of applied chemistry.

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